N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has demonstrated the synthesis and molecular docking studies of sulfonamide derivatives to evaluate their potential as anticancer agents. For instance, pyrazoline sulfonamide compounds have been synthesized and investigated for their potential anti-breast cancer activities through molecular docking and dynamic studies. These studies suggest that such compounds could be developed into effective anti-breast cancer agents due to their favorable binding energies and spatial arrangements similar to known anticancer drugs like Doxorubicin (Putri et al., 2021).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been explored for their role as enzyme inhibitors, with specific attention to carbonic anhydrase (CA) inhibitors. This enzyme plays a significant role in various physiological processes, and its inhibition has implications in treating conditions like glaucoma, edema, and certain neurological disorders. A study synthesized new sulfonamide derivatives and tested them for cytotoxicity and tumor specificity, revealing that some compounds strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential in anti-tumor activity studies (Gul et al., 2016).
Fluorescent Probing for Biological Thiols
The development of fluorescent probes based on sulfonamide derivatives for detecting biological thiols like glutathione in aqueous media has been reported. Such probes offer high sensitivity and selectivity, enabling the study of glutathione levels in living cells and serum, which is crucial for understanding oxidative stress and its related diseases (Wang et al., 2013).
Anti-inflammatory and Analgesic Activities
The synthesis of sulfonamide derivatives has also been linked to potential anti-inflammatory and analgesic activities. Some compounds have demonstrated significant anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders in animal models, comparable to known drugs like Celecoxib. This highlights their potential as novel therapeutic agents for treating inflammation and pain (Lobo et al., 2015).
Antimicrobial Activity
Sulfonamide derivatives have shown promising antimicrobial activities, with some compounds exhibiting high effectiveness against various bacterial and fungal strains. This antimicrobial property makes them candidates for developing new antibiotics to combat resistant microbial infections (Kumar et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels are involved in numerous physiological processes and potential therapeutic targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that similar compounds display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, potentially influencing numerous physiological processes .
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-28-17-7-9-18(10-8-17)30(26,27)22-20-13-19(15-5-3-2-4-6-15)21-23(20)16-11-12-29(24,25)14-16/h2-10,13,16,22H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAKRFDFIUBZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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